molecular formula C22H25N3O3S2 B2582818 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 667912-90-5

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2582818
CAS No.: 667912-90-5
M. Wt: 443.58
InChI Key: RGBBLWQENCVTQL-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidin-4-one, azepane, and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.

    Introduction of the azepane moiety: This step involves the reaction of the thieno[2,3-d]pyrimidin-4-one intermediate with an azepane derivative under appropriate conditions.

    Attachment of the furan ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Substitution reactions can be used to introduce new functional groups or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, or water, and may require heating or cooling to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it an interesting subject for studies on reaction mechanisms and molecular interactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its interactions with biological targets could be studied to identify potential therapeutic uses.

    Medicine: If found to have bioactive properties, this compound could be developed into a pharmaceutical agent for the treatment of various diseases.

    Industry: The compound’s unique structure and properties could make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological effect.

    Disruption of cellular processes: The compound could interfere with key cellular processes, such as DNA replication or protein synthesis, leading to therapeutic effects.

    Modulation of signaling pathways: The compound may affect signaling pathways within cells, altering their behavior and potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one include other thieno[2,3-d]pyrimidin-4-one derivatives, azepane-containing compounds, and furan-containing compounds. Examples include:

    Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds share the core structure of thieno[2,3-d]pyrimidin-4-one and may have similar chemical properties and reactivity.

    Azepane-containing compounds: Compounds containing the azepane ring may have similar biological activity and potential therapeutic uses.

    Furan-containing compounds:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural elements. This unique structure may confer specific properties and reactivity that are not found in other compounds, making it an interesting subject for further study.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-10-25-21(27)19-16(17-9-8-15(2)28-17)13-29-20(19)23-22(25)30-14-18(26)24-11-6-4-5-7-12-24/h3,8-9,13H,1,4-7,10-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBBLWQENCVTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCCC4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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